1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as formylation, reduction, and cyclization . The reaction conditions may include the use of specific reagents like n-BuLi, DMF, and NaBH4 in solvents like methanol and THF . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic and heterocyclic rings.
Scientific Research Applications
1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex molecular structure.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For instance, the thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting their activity . The aromatic rings may also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as antimicrobial or antitumor activity.
Comparison with Similar Compounds
Similar compounds to 1-(4-Tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiazole derivatives and chromeno-pyrrole compounds . These compounds share structural features like the thiazole ring and aromatic systems but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H24N2O3S/c1-14-6-11-19-18(12-14)22(29)20-21(16-7-9-17(10-8-16)26(3,4)5)28(24(30)23(20)31-19)25-27-15(2)13-32-25/h6-13,21H,1-5H3 |
InChI Key |
OHLYPWWSGZVPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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